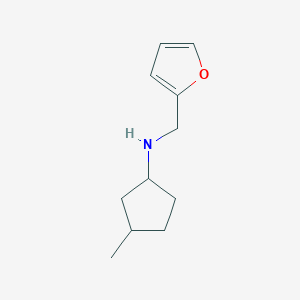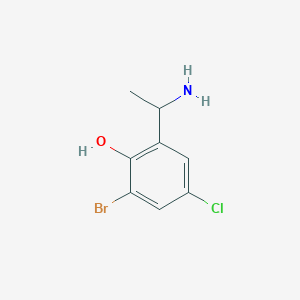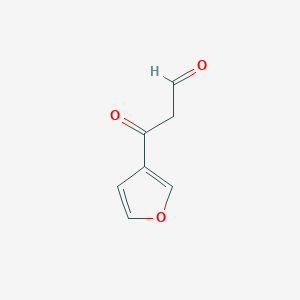
2-Propanoylcycloheptane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a cyclic diketone, characterized by a seven-membered ring with two keto groups at positions 1 and 3, and a propanoyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanoylcycloheptane-1,3-dione typically involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. The process begins with the preparation of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, followed by its conversion to 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one. This intermediate is then subjected to reductive ring expansion to yield cycloheptane-1,3-dione .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propanoylcycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the propanoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Propanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
Mecanismo De Acción
The mechanism of action of 2-Propanoylcycloheptane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD catalyzes the oxidation of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the production of tocochromanols and prenyl quinones. By inhibiting HPPD, the compound disrupts the biosynthesis of essential cofactors, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparación Con Compuestos Similares
Cyclohexane-1,3-dione: A six-membered ring analog with similar reactivity but different structural properties.
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A derivative of cyclohexane-1,3-dione with two methyl groups at position 5, used as a reagent in organic synthesis.
Sulcotrione, Mesotrione, Tembotrione: Triketone herbicides with similar inhibitory activity on HPPD but different structural features and side chains.
Uniqueness: 2-Propanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of both keto and propanoyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-propanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-7(11)10-8(12)5-3-4-6-9(10)13/h10H,2-6H2,1H3 |
Clave InChI |
TVLOIOBSSABMOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1C(=O)CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
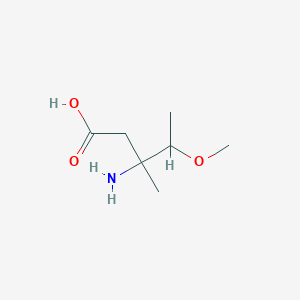
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
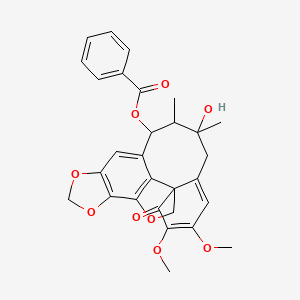
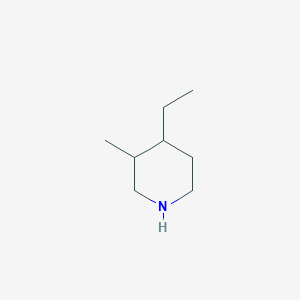
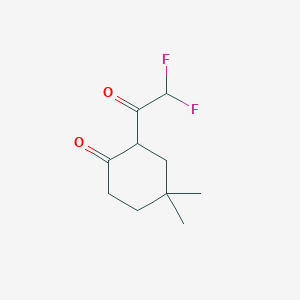
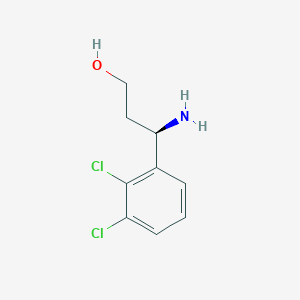
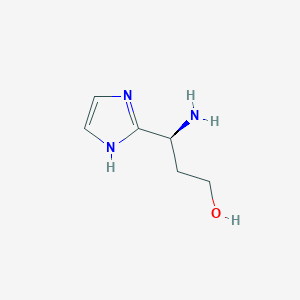
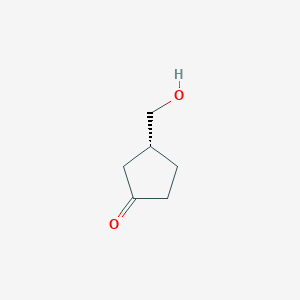
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
